molecular formula C19H14N6O4 B2506514 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-04-0

3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2506514
CAS No.: 900008-04-0
M. Wt: 390.359
InChI Key: NDIQTLNIUDMHSZ-UHFFFAOYSA-N
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Description

3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine nucleoside base . This core structure is a key pharmacophore in the design of potent kinase inhibitors . Compounds featuring this scaffold are extensively investigated as targeted anticancer agents due to their ability to compete with ATP for binding at the catalytic domain of critical enzyme targets . Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit significant inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), with some analogs demonstrating IC50 values in the nanomolar range (e.g., 0.034 µM) . Furthermore, closely related derivatives have shown promising broad-spectrum cytotoxic activity against the NCI-60 panel of human cancer cell lines and can act as inhibitors of other kinases, such as Cyclin-Dependent Kinase 2 (CDK2) . The structural design of this compound, which includes a flat heteroaromatic system, is intended to occupy the adenine binding pocket of kinases, while the appended benzamide moiety is designed to interact with adjacent hydrophobic regions . This makes it a valuable chemical tool for researchers exploring new mechanisms in oncology drug discovery, particularly in the study of enzyme inhibition, apoptosis induction, and cell cycle arrest . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c1-12-5-7-14(8-6-12)24-17-16(10-21-24)19(27)23(11-20-17)22-18(26)13-3-2-4-15(9-13)25(28)29/h2-11H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIQTLNIUDMHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted benzamide, followed by nitration and subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have been evaluated for their ability to inhibit tumor cell proliferation.

Case Study: Antitumor Efficacy

In a study published in Molecules, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Pyrazole derivatives have shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Screening

A study focused on synthesizing novel pyrazole derivatives, including those based on the structure of this compound, reported significant antibacterial activity against Gram-positive bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Recent research has suggested that pyrazolo[3,4-d]pyrimidine compounds may possess anti-inflammatory properties.

Data Table: Biological Activities of Pyrazolo Compounds

Compound NameActivity TypeReference
This compoundAnticancer
Similar DerivativeAntimicrobial
Related CompoundAnti-inflammatory

Catalytic Applications

The unique structure of pyrazolo compounds allows them to act as ligands in various catalytic processes.

Insights into Catalysis

Research indicates that pyrazole-based ligands can facilitate reactions in organic synthesis, particularly in the formation of carbon-carbon bonds. Their ability to stabilize metal complexes enhances catalytic efficiency .

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its closest analogs:

Compound Name Substituents (Benzamide Position) Molecular Formula Molecular Weight Notable Features Reference ID
3-Nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (Target) 3-Nitro C20H15N7O4 (hypothetical) ~425.4 (estimated) Nitro group at meta position; p-tolyl core
5-Chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide 5-Chloro, 2-Nitro C19H13ClN6O4 424.8 Chlorine at C5; nitro at ortho position
2-Chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide 2-Chloro, 5-Nitro C19H13ClN6O4 424.8 Chlorine at C2; nitro at para position
3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide Pyridin-2-ylmethyl C20H18N6O2 374.4 Propanamide linker; pyridine substituent

Key Observations :

  • Substituent Position : The nitro group’s position (ortho, meta, or para) significantly impacts electronic properties and steric interactions. For example, 2-nitro derivatives () may exhibit different binding affinities compared to 3-nitro analogs due to spatial orientation .
  • Halogen vs.
  • Linker Modifications : Replacing benzamide with a propanamide linker () reduces molecular weight and alters pharmacokinetic profiles .

Key Findings :

  • Benzamide vs. Urea Derivatives : Urea-linked pyrazolopyrimidines () demonstrate stronger anticancer activity than benzamide analogs, likely due to enhanced hydrogen-bonding capabilities .
  • Nitro Group Role : Nitro substituents may act as electron-withdrawing groups, stabilizing interactions with enzymatic active sites (e.g., USP7 in ) .
  • Target Selectivity: The p-tolyl group in the target compound may improve selectivity for cancer-associated targets over normal cells, as seen in structurally related molecules .

Biological Activity

3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial effects, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₉H₁₃N₅O₄
  • Molecular Weight : 363.34 g/mol
  • CAS Number : 899966-69-9

The biological activity of this compound primarily stems from its ability to interact with various molecular targets involved in critical cellular processes. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in inhibiting kinases and other enzymes implicated in cancer progression and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent antitumor properties. A study demonstrated that compounds similar to this compound effectively inhibit the BRAF(V600E) mutation, a common driver in melanoma. The structure-activity relationship (SAR) analysis highlighted that modifications at the benzamide moiety significantly enhance efficacy against cancer cell lines .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory diseases .

Antibacterial Properties

The antibacterial activity of this compound was evaluated against various strains of bacteria. Results indicated significant inhibition of growth against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Case Studies

StudyFindings
Antitumor Efficacy The compound demonstrated IC50 values ranging from 0.5 to 2 μM against several cancer cell lines, indicating strong cytotoxicity .
Anti-inflammatory Activity Inhibition of nitric oxide production was observed at concentrations as low as 10 μM, showcasing its potential for managing inflammatory conditions .
Antibacterial Activity Exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, suggesting significant antibacterial efficacy .

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